2-(heptafluoropropyl)oxirane
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Overview
Description
2-(heptafluoropropyl)oxirane: is a chemical compound with the molecular formula C5H3F7O . It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the heptafluoropropyl group makes this compound highly fluorinated, which imparts unique chemical and physical properties such as high thermal stability and resistance to chemical attack .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(heptafluoropropyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of heptafluoropropene with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of heptafluoropropene using oxygen or air in the presence of a silver catalyst. This method is efficient and allows for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(heptafluoropropyl)oxirane undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products depending on the reaction conditions.
Substitution reactions: The fluorinated nature of the compound allows for selective substitution reactions, where the heptafluoropropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Acid-catalyzed ring-opening: Typically involves the use of strong acids such as hydrochloric acid or sulfuric acid, leading to the formation of diols or halohydrins.
Base-catalyzed ring-opening: Involves the use of bases such as sodium hydroxide or potassium hydroxide, resulting in the formation of glycols.
Major Products Formed:
Diols: Formed through acid-catalyzed ring-opening reactions.
Glycols: Formed through base-catalyzed ring-opening reactions.
Halohydrins: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(heptafluoropropyl)oxirane primarily involves its ability to undergo ring-opening reactions. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. In biological systems, enzymes such as epoxide hydrolases catalyze the hydrolysis of the epoxide ring, leading to the formation of diols. This reaction is important in the detoxification of epoxides and the metabolism of xenobiotics .
Comparison with Similar Compounds
1H,1H-heptafluorobutyl oxirane: Another fluorinated epoxide with similar properties but a different fluorinated alkyl group.
Perfluoropropyl oxirane: Similar in structure but with a fully fluorinated propyl group.
Uniqueness: 2-(heptafluoropropyl)oxirane is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical attack .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O/c6-3(7,2-1-13-2)4(8,9)5(10,11)12/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJNLPWVUOGYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895292 |
Source
|
Record name | 2-(Heptafluoropropyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51035-20-2 |
Source
|
Record name | 2-(Heptafluoropropyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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